methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate
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Overview
Description
Methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate is an organic compound with a complex structure that includes a silyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate typically involves the reaction of 4-(hydroxymethyl)phenylacetic acid with tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a silyl ether intermediate, which is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form a silanol.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the reaction.
Major Products
Oxidation: Formation of silanol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenylacetate derivatives.
Scientific Research Applications
Methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate involves its interaction with specific molecular targets. The silyl ether group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-(tert-butyl)phenyl)acetate
- Methyl 2-(4-(trimethylsilyloxy)methyl)phenyl)acetate
Uniqueness
Methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate is unique due to the presence of the tri(propan-2-yl)silyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity of the silyl ether group are crucial .
Properties
Molecular Formula |
C19H32O3Si |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate |
InChI |
InChI=1S/C19H32O3Si/c1-14(2)23(15(3)4,16(5)6)22-13-18-10-8-17(9-11-18)12-19(20)21-7/h8-11,14-16H,12-13H2,1-7H3 |
InChI Key |
OLKLCGKPHFXEAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CC=C(C=C1)CC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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